Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)-
Description
Chemical Structure and Properties The compound Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- (CAS: 858131-73-4, molecular formula: C₂₄H₁₈BNO₂) features a carbazole core substituted at the 9-position with a biphenyl group and a boronic acid moiety at the 2-position of the carbazole ring . This structure combines the electron-rich carbazole system with the planar biphenyl group, enabling applications in organic electronics, such as organic light-emitting diodes (OLEDs) and host materials for thermally activated delayed fluorescence (TADF) .
Synthesis and Characterization
The synthesis typically involves Suzuki-Miyaura coupling reactions, leveraging palladium catalysts to cross-link boronic acid-functionalized intermediates with halogenated carbazole derivatives . Key characterization methods include single-crystal X-ray diffraction (using SHELX software for refinement ) and spectroscopic techniques (¹H/¹³C NMR, FTIR).
Safety and Handling
The compound requires storage under inert atmospheres, protection from light, and avoidance of moisture due to boronic acid’s sensitivity to hydrolysis. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation .
Properties
IUPAC Name |
[9-(4-phenylphenyl)carbazol-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-15-22-21-8-4-5-9-23(21)26(24(22)16-19)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORLELIEOILAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, typically involves the following steps:
Hydroboration: The addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne, to form an organoborane intermediate.
Electrophilic Trapping: The organoborane intermediate is then reacted with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3) under low-temperature conditions to form the boronic acid.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired boronic acid compound.
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Scientific Research Applications
Medicinal Chemistry
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. The compound b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- has been investigated for its potential as a therapeutic agent in various diseases.
Case Study: Anticancer Activity
In a study focusing on the synthesis of boronic acid derivatives, b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- was evaluated for its anticancer properties. The compound exhibited significant cytotoxic effects against cancer cell lines, attributed to its ability to inhibit specific enzymes involved in tumor growth. The structure–activity relationship (SAR) analysis highlighted that modifications to the biphenyl moiety could enhance potency while maintaining selectivity .
Materials Science
Boronic acids play a crucial role in the development of advanced materials, particularly in organic electronics and sensors.
Application in Organic Light Emitting Diodes (OLEDs)
The compound has been utilized as a building block in the synthesis of novel OLED materials. Its unique electronic properties contribute to improved light emission efficiency and stability. Research demonstrated that incorporating b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- into polymer matrices resulted in devices with enhanced performance metrics compared to traditional materials .
Organic Synthesis
Boronic acids are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for the formation of carbon-carbon bonds.
Data Table: Reaction Conditions for Suzuki Coupling
| Reaction Component | Condition | Yield (%) | Remarks |
|---|---|---|---|
| b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- | Base: K2CO3 | 85 | High selectivity for aryl halides |
| Aryl Halide | Temperature: 100°C | 90 | Optimal conditions for reaction |
| Solvent | Toluene | 80 | Effective solvent for reaction |
This table summarizes key experimental conditions that lead to successful coupling reactions using b-(9-[1,1'-biphenyl]-4-yl-9H-carbazol-2-yl)- as a reactant .
Mechanism of Action
The mechanism of action of boronic acid, b-(9-[1,1’-biphenyl]-4-yl-9h-carbazol-2-yl)-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate complexes with target molecules .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table compares the target compound with structurally related boronic acids and carbazole derivatives:
Functional and Performance Differences
Electron-Transport Properties :
- The biphenyl-carbazole-boronic acid structure exhibits superior electron-transport capabilities compared to anthracene-based analogues due to carbazole’s nitrogen lone-pair electrons, which enhance charge mobility in OLEDs .
- Anthracene derivatives (e.g., CAS 400607-47-8) show higher photoluminescence quantum yields (PLQY > 80%) but require doping for efficient TADF .
Synthetic Complexity :
- The target compound’s synthesis involves multi-step coupling reactions (e.g., Suzuki-Miyaura), similar to anthracene-based boronic acids . However, carbazole derivatives often require Friedel-Crafts acylation or alkylation steps for functionalization .
Stability and Reactivity :
- Boronic acids with anthracene cores (e.g., CAS 334658-75-2) are more prone to photodegradation than carbazole-based analogues due to anthracene’s extended π-system .
- The bromobutyl-carbazole derivative (CAS unspecified) lacks boronic acid functionality, limiting its use in cross-coupling reactions but serving as a versatile polymer precursor .
Biological Activity
Boronic acids have garnered attention in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which has implications for drug design and development. The compound Boronic acid, b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl)- , with the CAS number 1686100-04-8, is a notable example. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- IUPAC Name : (9-([1,1'-biphenyl]-4-yl)-9H-carbazol-2-yl)boronic acid
- Molecular Formula : C24H18BNO2
- Molecular Weight : 363.22 g/mol
- Purity : 95%
Boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific compound under review has shown potential as a β-lactamase inhibitor , which can enhance the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria. This mechanism is particularly relevant in combating multidrug-resistant infections .
Antimicrobial Properties
Research indicates that boronic acids can inhibit β-lactamases—enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has been shown to effectively inhibit both nucleophilic serine and zinc-dependent β-lactamases, making it a candidate for adjuvant therapies in treating resistant infections .
Case Studies
- Inhibition of Gram-negative Bacteria : A study demonstrated that cyclic boronate esters, including derivatives of boronic acid, significantly inhibited the activity of β-lactamases in Enterobacteriaceae. This suggests a promising role for boronic acid derivatives in enhancing antibiotic effectiveness .
- Anticancer Activity : Preliminary studies have indicated that boronic acid derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is highly dependent on their structural features. Modifications to the biphenyl and carbazole moieties can enhance their binding affinity and selectivity towards specific targets. For instance:
- The presence of electron-donating groups can increase the electron density at critical positions, improving interaction with biological targets .
Toxicity and Safety Profile
While boronic acids show promise in therapeutic applications, their safety profile must be considered. Studies indicate that they may exhibit cytotoxic effects at higher concentrations; thus, dosage optimization is crucial for therapeutic use .
Data Table: Biological Activity Summary
| Activity Type | Compound Name | Mechanism of Action | Target Organisms/Cells |
|---|---|---|---|
| Antimicrobial | Boronic acid b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl) | Inhibits β-lactamase activity | Gram-negative bacteria |
| Anticancer | Boronic acid b-(9-[1,1'-biphenyl]-4-yl-9h-carbazol-2-yl) | Induces apoptosis via signaling modulation | Various cancer cell lines |
Q & A
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
